Pyrimethanil-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

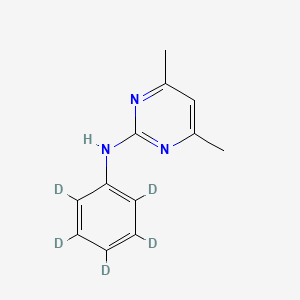

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

204.28 g/mol |

IUPAC Name |

4,6-dimethyl-N-(2,3,4,5,6-pentadeuteriophenyl)pyrimidin-2-amine |

InChI |

InChI=1S/C12H13N3/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14,15)/i3D,4D,5D,6D,7D |

InChI Key |

ZLIBICFPKPWGIZ-DKFMXDSJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=NC(=CC(=N2)C)C)[2H])[2H] |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=CC=C2)C |

Origin of Product |

United States |

Foundational & Exploratory

Isotopic Purity of Pyrimethanil-d5: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Pyrimethanil-d5, a deuterated internal standard crucial for quantitative analysis in various scientific fields. While specific batch-to-batch values for isotopic purity are proprietary and typically available only through a Certificate of Analysis (CoA) upon purchase, this document outlines the expected industry standards, the methodologies for determination, and the significance of isotopic purity in ensuring data accuracy and reliability.

Understanding Isotopic Purity

In the context of deuterated compounds like this compound, isotopic purity, or isotopic enrichment, refers to the percentage of the molecule that contains the desired number of deuterium atoms (in this case, five) at the specified positions. It is a critical parameter for internal standards used in mass spectrometry-based quantitative assays, as it directly impacts the accuracy of the results. High isotopic purity minimizes interference from unlabeled or partially labeled molecules, which could lead to an overestimation of the analyte of interest.

Expected Isotopic Purity of this compound

While a definitive, universally applicable value for the isotopic purity of commercially available this compound cannot be provided without a specific Certificate of Analysis, the industry standard for high-quality deuterated internal standards dictates a minimum isotopic enrichment.

| Parameter | Typical Specification |

| Isotopic Enrichment | ≥98% |

| Chemical Purity | ≥95% |

It is important to distinguish between chemical purity and isotopic purity. Chemical purity, often determined by methods like High-Performance Liquid Chromatography (HPLC), indicates the percentage of the desired compound in a sample relative to any chemical impurities. In contrast, isotopic purity refers specifically to the level of deuterium incorporation. For instance, a supplier, MedchemExpress, specifies a chemical purity of 99.0% for their this compound, but the isotopic purity is not explicitly stated in the publicly available data.[1] LGC Standards also offers this compound with a stated chemical purity of >95% (HPLC), with the CoA providing detailed batch-specific data upon acquisition.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound is primarily accomplished through two powerful analytical techniques: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a fundamental technique for assessing isotopic enrichment. The high resolving power of instruments such as Time-of-Flight (TOF) or Orbitrap mass spectrometers allows for the separation and quantification of ions with very small mass differences.

Methodology:

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: The molecules are ionized, most commonly using Electrospray Ionization (ESI), to generate protonated molecules, [M+H]⁺.

-

Mass Analysis: The high-resolution mass analyzer separates the different isotopologues of this compound based on their mass-to-charge ratio (m/z). The instrument can distinguish between the fully deuterated molecule (d5), partially deuterated species (d1, d2, d3, d4), and the unlabeled molecule (d0).

-

Data Analysis: The relative abundance of each isotopologue is determined from the mass spectrum. The isotopic purity is calculated by expressing the abundance of the desired d5 isotopologue as a percentage of the sum of the abundances of all related isotopologues (d0 to d5).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed structural information and can be used to confirm the positions of deuterium labeling and quantify the isotopic purity.

Methodology:

-

Sample Preparation: A precise amount of the this compound sample is dissolved in a suitable deuterated or non-deuterated solvent.

-

¹H NMR Analysis: In a ¹H NMR spectrum of a highly deuterated compound, the signals from the remaining protons are significantly reduced in intensity. By comparing the integration of these residual proton signals to the integration of a known internal standard or to signals from non-deuterated parts of the molecule (if any), the degree of deuteration can be calculated.

-

²H NMR Analysis: A ²H NMR spectrum directly observes the deuterium nuclei. The presence of signals at specific chemical shifts confirms the locations of the deuterium atoms. The integration of these signals can be used to determine the relative abundance of deuterium at each labeled position.

Workflow for Isotopic Purity Determination

The following diagram illustrates a generalized workflow for the determination of the isotopic purity of a deuterated internal standard like this compound.

Caption: A diagram illustrating the typical experimental workflow for determining the isotopic purity of this compound.

References

An In-depth Technical Guide to Pyrimethanil-d5: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of Pyrimethanil-d5. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds as internal standards for quantitative analysis. This document details experimental protocols for its use in analytical methodologies and discusses its synthesis.

Core Chemical Properties

This compound is the deuterated analogue of Pyrimethanil, an anilinopyrimidine fungicide. The five hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of Pyrimethanil, as it is chemically identical to the parent compound but has a distinct molecular weight.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| IUPAC Name | 4,6-dimethyl-N-(2,3,4,5,6-pentadeuteriophenyl)pyrimidin-2-amine | |

| Synonyms | Pyrimethanil D5 (phenyl D5), 4,6-Dimethyl-N-phenyl-d5-2-pyrimidinamine | [1] |

| CAS Number | 2118244-83-8 | |

| Molecular Formula | C₁₂D₅H₈N₃ | [1] |

| Molecular Weight | 204.28 g/mol | [2] |

| Accurate Mass | 204.1423 | |

| Appearance | Yellow Solid | [3] |

| Purity | ≥98.0% (GC) | [1] |

| Solubility | Chloroform, Dichloromethane, DMSO | [4] |

| Storage | 2-8°C, Protected from air and light | [1][4] |

Chemical Structure

The chemical structure of this compound consists of a pyrimidine ring substituted with two methyl groups and a deuterated N-phenyl group.

Structure:

SMILES String: CC1=NC(NC2=C([2H])C([2H])=C([2H])C([2H])=C2[2H])=NC(C)=C1[1]

Experimental Protocols

This compound is primarily used as an internal standard in the analysis of pesticide residues in various matrices, such as food and environmental samples. The following sections provide detailed methodologies for its application.

Analytical Workflow for Pesticide Residue Analysis

The general workflow for the analysis of a target analyte using this compound as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: A typical workflow for pesticide residue analysis using an internal standard.

Detailed Protocol: QuEChERS Sample Preparation and LC-MS/MS Analysis

This protocol is a representative method for the extraction and quantification of a pesticide analyte from a fruit or vegetable matrix using this compound as an internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis.[2][5]

1. Sample Homogenization:

-

Weigh 10-15 g of a representative portion of the fruit or vegetable sample into a blender.

-

Homogenize the sample until a uniform consistency is achieved. For samples with low water content, addition of a specific amount of water may be necessary.

2. Extraction:

-

Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg primary secondary amine (PSA).

-

Shake vigorously for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation:

-

Transfer an aliquot of the cleaned extract into an autosampler vial.

-

The extract is now ready for LC-MS/MS analysis.

5. LC-MS/MS Instrumental Analysis:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

-

Injection Volume: 5-10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the target analyte and this compound.

Synthesis of this compound

For the synthesis of this compound, a common strategy would be to first synthesize aniline-d5. This can be achieved through methods such as the reduction of nitrobenzene-d5 or through H/D exchange reactions on aniline under catalytic conditions. The resulting aniline-d5 would then be reacted with a pyrimidine precursor to yield this compound.

General Reaction Scheme (Hypothetical):

Biological Activity and Signaling Pathways

This compound is a synthetic, isotopically labeled compound used for analytical purposes. As a deuterated analog of the fungicide Pyrimethanil, it is not intended for and has not been studied for its biological activity or its involvement in signaling pathways. The fungicidal action of the parent compound, Pyrimethanil, is attributed to the inhibition of methionine biosynthesis in fungi.[6] However, research on the direct interaction of this compound with biological systems is not available, as its primary utility lies in its role as an internal standard for accurate quantification.

Conclusion

This compound is an essential analytical tool for the accurate quantification of the fungicide Pyrimethanil in various matrices. Its chemical and physical properties are well-characterized, and its application as an internal standard in conjunction with QuEChERS sample preparation and LC-MS/MS or GC-MS analysis is a well-established and robust methodology in analytical laboratories focused on food safety and environmental monitoring. While detailed synthesis protocols are proprietary, the general principles of its synthesis are understood within the field of organic chemistry. The lack of information on its biological activity is consistent with its intended use as an analytical standard.

References

Pyrimethanil-d5: A Technical Guide to its Analysis and Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications and quality control methodologies for Pyrimethanil-d5, a deuterated analog of the fungicide Pyrimethanil. This stable isotope-labeled compound is a critical internal standard for the accurate quantification of Pyrimethanil in various matrices, particularly in food safety, environmental monitoring, and metabolism studies.[1][2] Its use in isotope dilution mass spectrometry helps to correct for matrix effects and variations in sample preparation and instrument response, leading to more reliable and precise results.[3]

Physicochemical and Quality Specifications

The following tables summarize the key specifications for this compound, compiled from various suppliers and analytical documentation.

Table 1: General Physicochemical Properties

| Property | Value |

| Chemical Name | 4,6-Dimethyl-N-(phenyl-d5)-2-pyrimidinamine |

| Synonyms | Pyrimethanil D5 (phenyl D5) |

| Molecular Formula | C₁₂D₅H₈N₃ |

| Molecular Weight | 204.28 g/mol |

| CAS Number | 2118244-83-8 |

| Unlabeled CAS Number | 53112-28-0 |

| Appearance | Typically a solid |

| Solubility | Soluble in organic solvents such as Chloroform, Dichloromethane, and DMSO. |

Table 2: Quality Control Specifications

| Parameter | Specification | Typical Analytical Method(s) |

| Chemical Purity | ≥98.0% | HPLC, GC-MS, LC-MS/MS |

| Isotopic Purity | ≥99 atom % D | High-Resolution Mass Spectrometry (HR-MS), NMR Spectroscopy |

| Isotopic Enrichment | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Experimental Protocols for Quality Control

The certification of this compound as an analytical standard requires rigorous testing to confirm its chemical purity, isotopic enrichment, and structural integrity. The following are detailed methodologies representative of those used in the quality control of stable isotope-labeled compounds.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates the target compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase. The purity is determined by comparing the peak area of the analyte to the total area of all peaks detected.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where Pyrimethanil exhibits maximum absorbance.

-

Procedure:

-

A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile).

-

The solution is injected into the HPLC system.

-

The chromatogram is recorded, and the peak areas are integrated.

-

The chemical purity is calculated as the percentage of the main peak area relative to the total peak area.

-

Confirmation of Identity and Structure by Mass Spectrometry (MS)

-

Principle: Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing structural information.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS/MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for LC-MS analysis of Pyrimethanil.

-

Procedure:

-

A dilute solution of the sample is introduced into the mass spectrometer.

-

The mass spectrum is acquired, showing the molecular ion peak corresponding to the mass of this compound.

-

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and compare the fragmentation pattern with that of an unlabeled standard to confirm the structure.

-

Determination of Isotopic Enrichment and Purity by High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: HR-MS can accurately determine the mass of the molecule, allowing for the differentiation between the deuterated and non-deuterated species and the calculation of isotopic enrichment. NMR spectroscopy provides detailed information about the structure of the molecule and the position of the deuterium labels.[4]

-

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

-

High-field Nuclear Magnetic Resonance (NMR) Spectrometer.

-

-

HR-MS Procedure:

-

A full scan mass spectrum is acquired.

-

The isotopic cluster of the molecular ion is analyzed.

-

The relative intensities of the peaks corresponding to the different isotopologues are used to calculate the isotopic enrichment.

-

-

¹H NMR Procedure:

-

A ¹H NMR spectrum is recorded in a suitable deuterated solvent (e.g., CDCl₃).

-

The absence or significant reduction of signals corresponding to the phenyl protons confirms the high level of deuteration at these positions.

-

The integration of the remaining proton signals is used to confirm the structural integrity of the rest of the molecule.

-

-

¹³C NMR Procedure:

-

A ¹³C NMR spectrum can also be acquired to further confirm the carbon skeleton of the molecule.

-

Workflow and Signaling Pathway Diagrams

To visualize the quality control process and the application of this compound, the following diagrams are provided.

Caption: Quality Control Workflow for this compound.

Caption: Isotope Dilution Mass Spectrometry Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [Determination of 18 pesticide residues in red wine by ultra high performance liquid chromatography-high resolution mass spectrometry with isotope dilution technique] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Environmental Fate and Degradation of Pyrimethanil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the fungicide Pyrimethanil. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment. This document summarizes key quantitative data, details experimental protocols, and visualizes complex degradation pathways and workflows.

Physicochemical Properties

Pyrimethanil, an anilinopyrimidine fungicide, is primarily used to control gray mold (Botrytis cinerea) on a variety of crops.[1][2] Its environmental behavior is governed by its physicochemical properties, which are summarized below.

| Property | Value | Reference |

| IUPAC Name | N-(4,6-dimethylpyrimidin-2-yl)aniline | |

| CAS No. | 53112-28-0 | [3] |

| Molecular Formula | C₁₂H₁₃N₃ | [3] |

| Molecular Weight | 199.28 g/mol | [3] |

| Vapor Pressure | Slightly volatile | [4] |

| Henry's Law Constant | Indicates very slight volatilization from water surfaces | [4] |

| Log K_ow (n-octanol/water partition coefficient) | < 3 | [5] |

Degradation in Soil

The degradation of Pyrimethanil in soil is a complex process influenced by microbial activity, light, and oxygen.[6][7][8] Microbial degradation is the major route for its dissipation in soil and water.[4]

Aerobic Soil Degradation

Under aerobic conditions, Pyrimethanil degrades in soil. One study reported that approximately 80% of the applied Pyrimethanil remained after 130 days, after which a more rapid decline was observed.[9][10] Field dissipation studies have shown half-life (DT₅₀) values ranging from 25 to 54 days.[4] A major metabolite identified in aerobic soil is 2-amino-4,6-dimethylpyrimidine, which can constitute up to 58% of the applied Pyrimethanil.[4] This metabolite is further degraded to 2-hydroxy-4,6-dimethyl-pyrimidine, followed by hydrolysis to aliphatic ketones, ammonia, and CO₂.[4] Another study identified a major metabolite, M605F007, which exhibited moderate to high persistence.[11]

Anaerobic Soil Degradation

In anaerobic soil incubation, Pyrimethanil is found to be essentially stable.[11]

Soil Sorption and Mobility

Pyrimethanil exhibits low to moderate mobility in soil.[4][11] The organic carbon-normalized sorption coefficient (K_oc_) values indicate this mobility.[12] The addition of biochar to soil can significantly increase the sorption of Pyrimethanil, thereby reducing its mobility and bioavailability.[13][14]

Table 1: Soil Degradation and Mobility of Pyrimethanil

| Parameter | Condition | Value | Reference |

| Aerobic Soil DT₅₀ | Field | 25 - 54 days | [4] |

| Aerobic Soil Degradation | Laboratory | ~80% remaining after 130 days | [9][10] |

| Anaerobic Soil Degradation | Laboratory | Essentially stable | [11] |

| Soil Sorption Coefficient (K_oc_) | - | 265 - 751 mL/g | [12] |

| Major Aerobic Metabolite | - | 2-amino-4,6-dimethylpyrimidine | [4] |

Degradation in the Aquatic Environment

The fate of Pyrimethanil in aquatic systems is primarily driven by photolysis, as it is stable to hydrolysis.

Hydrolysis

Pyrimethanil is stable to hydrolysis in water at pH 5, 7, and 9 at 20°C.[9][10] Some studies indicate a very long hydrolysis half-life of 2-3 years.[4]

Aqueous Photolysis

Pyrimethanil undergoes photolytic degradation in water.[9] The rate of photolysis is pH-dependent, with estimated half-lives of 1 day at pH 4 and 80 days at pH 7 in sterile buffer.[9] The presence of humic acids can significantly accelerate photolysis, reducing the half-life to less than 2 days at pH 7.[9] The primary phototransformation routes include C-N bond cleavage, hydroxylation, and oxidative ring opening.[15]

Table 2: Aquatic Degradation of Pyrimethanil

| Parameter | Condition | Half-life (DT₅₀) | Reference |

| Hydrolysis | pH 5, 7, 9 (20°C) | Stable | [9][10] |

| Photolysis | Sterile buffer, pH 4 | 1 day | [9] |

| Photolysis | Sterile buffer, pH 7 | 80 days | [9] |

| Photolysis | Sterile water with humic acids, pH 7 | < 2 days | [9] |

Atmospheric Fate

A proportion of applied Pyrimethanil may volatilize from plant and soil surfaces.[4] Once in the atmosphere, it is unlikely to persist due to indirect photodegradation by reaction with photolytically produced hydroxyl (OH) radicals, with an estimated half-life of approximately 1.8 hours.[4]

Metabolism in Plants and Animals

Plant Metabolism

In plants, there is generally very little metabolism of Pyrimethanil, with the parent compound being the major portion of the residue.[9][10] Metabolism studies on various crops, including apples, grapes, carrots, and tomatoes, show that the primary metabolic pathway is the hydroxylation of the methyl groups on the pyrimidine ring, followed by conjugation with sugars.[4][5] The majority of the applied radioactivity can often be removed with a surface wash, indicating limited translocation.[9][10]

Animal Metabolism

In animals, Pyrimethanil is extensively metabolized and rapidly excreted.[5][9] The major metabolic pathways include aromatic oxidation to form phenols and subsequent conjugation with glucuronic acid and sulfate.[9] In rats, the major metabolite found in urine and faeces is 2-(4-hydroxyanilino)-4,6-dimethylpyrimidine and its sulfate conjugate.[9][10] In lactating dairy cows, the major metabolite in milk is 2-anilino-4,6-dimethylpyrimidin-5-ol, while in the kidney, 2-(4-hydroxyanilino)-4,6-dimethylpyrimidine is the primary metabolite.[9][10]

Ecotoxicity

Pyrimethanil exhibits varying levels of toxicity to different aquatic organisms.

Table 3: Ecotoxicity of Pyrimethanil

| Organism | Endpoint | Value | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96h LC₅₀ | 10.6 mg/L | [4] |

| Carp (Cyprinus carpio) | - | Slight acute toxicity | [4] |

| Aquatic Invertebrates (Daphnia magna) | 48h EC₅₀ | 0.97 - 2.9 mg/L | [5] |

| Green Alga (Selenastrum capricornutum) | - | Moderate to slight toxicity | [4] |

| Birds and Mammals | - | Practically non-toxic | [4] |

| Bees | - | Virtually non-toxic | [4] |

| Earthworms | - | Relatively low toxicity | [4] |

Experimental Protocols

Aerobic Soil Degradation (following OECD Guideline 307)

A typical aerobic soil degradation study for Pyrimethanil involves treating soil samples with ¹⁴C-labeled Pyrimethanil and incubating them in the dark under controlled temperature and moisture conditions.[3][14][16][17] The concentration of the test substance usually corresponds to the highest recommended field application rate.[3] At various time intervals, soil samples are extracted using appropriate solvents (e.g., acetonitrile/water), and the extracts are analyzed to determine the concentration of the parent compound and its transformation products.[3] Volatile products like ¹⁴CO₂ are trapped to assess mineralization.[3]

Aqueous Photolysis (following OECD Guideline 316)

The phototransformation of Pyrimethanil in water is typically investigated by exposing a sterile, buffered aqueous solution of the compound to a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp).[11][13][14][15][18] The experiment is conducted at a controlled temperature.[18] Dark controls are run in parallel to account for any degradation not caused by light.[18] Samples are taken at different time points and analyzed to determine the concentration of Pyrimethanil and its photoproducts.[18]

Analytical Methods

The analysis of Pyrimethanil and its metabolites in environmental matrices is commonly performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography with Mass Selective Detection (GC/MSD).[4][6][7][8] These methods involve extraction from the sample matrix (e.g., soil, water) followed by cleanup and instrumental analysis. For soil, a common extraction method is Soxhlet extraction with an acetonitrile/water mixture.[6][7][8]

Visualizations

Degradation Pathways and Experimental Workflows

Caption: Overview of Pyrimethanil degradation pathways in different environmental compartments.

References

- 1. fao.org [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. fao.org [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. epa.gov [epa.gov]

- 7. epa.gov [epa.gov]

- 8. Photochemical fate and advanced oxidation of Pyrimethanil in waters and wastewater | CEST [cms.gnest.org]

- 9. epa.gov [epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 13. researchgate.net [researchgate.net]

- 14. oecd.org [oecd.org]

- 15. researchgate.net [researchgate.net]

- 16. Flow Chart 1 – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 17. epa.gov [epa.gov]

- 18. epa.gov [epa.gov]

The Solubility Profile of Pyrimethanil-d5 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Pyrimethanil, a broad-spectrum anilino-pyrimidine fungicide. While this guide focuses on Pyrimethanil, the solubility data presented is directly applicable to its deuterated analogue, Pyrimethanil-d5. The minor mass difference due to deuterium substitution has a negligible impact on solubility properties. This compound is commonly used as an internal standard in analytical methodologies for the quantification of Pyrimethanil residues in various matrices. A thorough understanding of its solubility in organic solvents is crucial for the preparation of stock solutions, calibration standards, and for designing effective extraction and purification protocols.

Quantitative Solubility Data

The solubility of Pyrimethanil has been determined in a range of common organic solvents. The following table summarizes the available quantitative data, providing a valuable reference for laboratory work.

| Organic Solvent | Temperature (°C) | Solubility (g/L) |

| Methylene Chloride | 20 | 1000[1] |

| Ethyl Acetate | 20 | 617[1] |

| Toluene | 20 | 412[1] |

| Acetone | 20 | 389[1] |

| Methanol | 20 | 176[1] |

| n-Hexane | 20 | 23.7[1] |

| n-Butanol | 20 | > n-Propanol |

| n-Propanol | 20 | > Isobutanol |

| Isobutanol | 20 | > Ethanol |

| Ethanol | 20 | > Methanol |

| Isopropanol | 20 | > Cyclohexane |

| Cyclohexane | 20 | Not specified |

| Dimethyl Sulfoxide (DMSO) | Not specified | 130 mg/mL |

Note: For the butanol, propanol, isobutanol, ethanol, isopropanol, and cyclohexane series, the exact values were not specified in the available literature, but their relative solubility order was provided.[2]

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus:

-

This compound (or Pyrimethanil) analytical standard

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes (e.g., glass or aluminum)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 20°C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This may take several hours to days, depending on the solvent and the solute. A common practice is to agitate for 24-48 hours.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter.

-

-

Solvent Evaporation:

-

Transfer the filtered, saturated solution to a pre-weighed evaporation dish.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound. The temperature should be well below the melting point of Pyrimethanil. Gentle heating under a stream of inert gas (e.g., nitrogen) can accelerate this process.

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature. This prevents the absorption of atmospheric moisture.

-

Weigh the evaporation dish containing the dried this compound on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved, indicating that all the solvent has been removed.

-

-

Calculation of Solubility:

-

The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g) / Volume of solution withdrawn (L))

-

Workflow for Gravimetric Solubility Determination

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Gravimetric method workflow for solubility determination.

References

Pyrimethanil-d5: A Technical Guide for Researchers

An in-depth examination of the properties, mechanism of action, and analytical applications of the deuterated fungicide Pyrimethanil-d5.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the anilinopyrimidine fungicide Pyrimethanil. Designed for researchers, scientists, and professionals in drug development and agrochemical studies, this document details the compound's chemical properties, biological activity, metabolic pathways, and toxicological profile. Particular emphasis is placed on the utility of this compound as an internal standard in analytical methodologies.

Core Compound Data: this compound

This compound is a stable isotope-labeled version of Pyrimethanil, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Pyrimethanil in various matrices.

| Property | Value | Citations |

| CAS Number | 2118244-83-8 | [1][2][3] |

| Alternate CAS Number | 53112-28-0 (unlabeled) | [2][3] |

| Molecular Formula | C₁₂H₈D₅N₃ | [4] |

| Molecular Weight | 204.28 g/mol | [1][2][3][5][4] |

Mechanism of Action: Inhibition of Fungal Methionine Biosynthesis

Pyrimethanil is a broad-spectrum fungicide primarily used to control gray mold caused by Botrytis cinerea on a variety of crops.[6] Its mode of action involves the inhibition of methionine biosynthesis in fungi, which is crucial for protein synthesis and subsequent cell division.[7][8][9] By disrupting this pathway, Pyrimethanil effectively halts the growth and proliferation of fungal pathogens.[8] It also inhibits the secretion of hydrolytic enzymes that fungi require to infect plant tissues.[10][11]

The primary target of Pyrimethanil is believed to be an enzyme within the methionine biosynthesis pathway. While initial studies suggested cystathionine β-lyase as a potential target, further research has indicated that the exact molecular target may be different, as direct enzymatic inhibition was found to be weak.[12][13] The fungicidal activity of Pyrimethanil can be partially reversed by the addition of exogenous methionine, further supporting its role as an inhibitor of this specific metabolic pathway.[14]

References

- 1. This compound (phenyl-d5) | LGC Standards [lgcstandards.com]

- 2. This compound | CAS 2118244-83-8 | LGC Standards [lgcstandards.com]

- 3. Pyrimethanil D5 (phenyl D5) | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS 2118244-83-8 | LGC Standards [lgcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pyrimethanil - Wikipedia [en.wikipedia.org]

- 8. pomais.com [pomais.com]

- 9. The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fao.org [fao.org]

- 11. fao.org [fao.org]

- 12. Frontiers | Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Deuterated Pyrimethanil: A Technical Guide to its Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterated Pyrimethanil, a stable isotope-labeled analog of the anilinopyrimidine fungicide Pyrimethanil, serves as an indispensable tool in modern analytical and metabolic research. Its primary application lies in its use as an internal standard for quantitative analysis by mass spectrometry, ensuring accuracy and precision in complex matrices. This technical guide provides an in-depth overview of the research applications of deuterated Pyrimethanil, with a focus on its role in analytical method development, pharmacokinetic studies, and metabolic pathway elucidation. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical implementation in a research setting.

Introduction to Deuterated Pyrimethanil

Pyrimethanil is a broad-spectrum fungicide widely used in agriculture to control diseases such as grey mould and leaf scab on fruits and vegetables.[1] Understanding its environmental fate, metabolism, and potential effects on non-target organisms is of significant scientific interest. Deuterated Pyrimethanil, most commonly Pyrimethanil-d5 where five hydrogen atoms on the phenyl ring are replaced with deuterium, is chemically identical to its non-deuterated counterpart but possesses a higher mass. This property makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the analyte of interest but is distinguishable by its mass-to-charge ratio.[2] The use of a deuterated internal standard is crucial for correcting variations in sample preparation, instrument response, and matrix effects, thereby enhancing the reliability of quantitative data.[2][3]

Core Applications in Research

The primary research applications of deuterated Pyrimethanil are centered around its use as an internal standard in analytical chemistry and as a tracer in metabolic and pharmacokinetic studies.

Internal Standard for Quantitative Analysis

Deuterated Pyrimethanil is extensively used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Pyrimethanil residues in various matrices, including food, environmental samples, and biological fluids.[4][5] The stable isotope-labeled standard closely mimics the behavior of the native analyte during sample extraction, cleanup, and ionization, thus compensating for any losses or variations that may occur during the analytical process.[2]

Metabolic and Pharmacokinetic Studies

While direct comparative pharmacokinetic studies between deuterated and non-deuterated Pyrimethanil are not extensively published, the principles of deuterium substitution suggest potential alterations in metabolism. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down metabolic processes that involve the cleavage of this bond.[6][7] This can result in a longer half-life and altered metabolite profiles for the deuterated compound.

Studies on the metabolism of non-deuterated Pyrimethanil in rats and humans have shown that it is extensively metabolized, with the major route of elimination being urine.[2][8] The primary metabolic pathway involves the hydroxylation of the phenyl ring to form 4-hydroxypyrimethanil (OH-Pyrimethanil), which is then conjugated with glucuronic acid or sulfate before excretion.[5][8] Deuterated Pyrimethanil and its deuterated metabolites are used as internal standards to accurately quantify these metabolic products in biological samples.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and metabolism of Pyrimethanil, where deuterated standards are employed for accurate quantification.

Table 1: Human Pharmacokinetic Parameters of Pyrimethanil Metabolite (OH-Pyrimethanil) after Oral and Dermal Exposure

| Parameter | Oral Exposure (Female) | Oral Exposure (Male) | Dermal Exposure (Female) | Dermal Exposure (Male) |

| Elimination Half-life (Rapid Phase) | 5 hours | 3 hours | 8 hours | 8 hours |

| Elimination Half-life (Slower Phase) | 15 hours | 15 hours | 30 hours | 20 hours |

| Dose Recovered as Urinary OH-Pyrimethanil | ~80% | ~80% | 9.4% | 19% |

| Data derived from a study on the elimination kinetics of the 4-hydroxypyrimethanil metabolite in two volunteers.[5][9] |

Table 2: LC-MS/MS Method Parameters for Pyrimethanil Analysis using a Deuterated Internal Standard

| Parameter | Value |

| Analytical Technique | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |

| Internal Standard | This compound |

| Linearity Range | 0.5 - 50 µg/kg |

| Correlation Coefficient (r²) | >0.999 |

| Limit of Detection (LOD) | 0.5 µg/kg (in red wine) |

| Limit of Quantification (LOQ) | 1.0 µg/kg (in red wine) |

| Average Recovery | 85.4% - 117.9% |

| Relative Standard Deviation (RSD) | 0.5% - 6.1% |

| Method validation data for the analysis of pesticide residues in red wine.[4][10] |

Table 3: Mass Spectrometry Parameters for Pyrimethanil and Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |

| Pyrimethanil | 200.1 | 185.1 | 20 | 107.1 | 35 |

| This compound | 205.1 | 188.1 | 20 | 112.1 | 35 |

| Representative MRM transitions. Optimal values may vary depending on the instrument and matrix. |

Detailed Experimental Protocols

Sample Preparation using the QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[11][12][13][14]

Materials:

-

Homogenized sample (e.g., fruit, vegetable)

-

Acetonitrile (ACN)

-

50 mL centrifuge tubes

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (d-SPE) cleanup tubes (e.g., containing primary secondary amine (PSA) and magnesium sulfate)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile to the tube.

-

Spike the sample with an appropriate amount of deuterated Pyrimethanil internal standard solution.

-

Add the QuEChERS extraction salts to the tube.

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 x g for 5 minutes.

-

Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube.

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge the d-SPE tube at high speed for 2-5 minutes.

-

Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient: A suitable gradient program to separate Pyrimethanil from matrix interferences.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

Mass Spectrometer Settings (Typical):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least two transitions for both Pyrimethanil and its deuterated internal standard (see Table 3).

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum sensitivity.

Visualizations of Key Processes

Analytical Workflow for Pyrimethanil Residue Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of Pyrimethanil residues in a food sample using a deuterated internal standard.

Metabolic Pathway of Pyrimethanil in Humans

This diagram shows the primary metabolic transformation of Pyrimethanil in the human body.

Fungal Methionine Biosynthesis Inhibition by Pyrimethanil

The primary mode of action of Pyrimethanil in fungi is the inhibition of methionine biosynthesis.

Conclusion

Deuterated Pyrimethanil is a vital tool for researchers in analytical chemistry, toxicology, and drug metabolism. Its application as an internal standard significantly improves the accuracy and reliability of quantitative methods for detecting Pyrimethanil residues. Furthermore, its use in metabolic studies helps to elucidate the biotransformation pathways of this widely used fungicide. The detailed protocols and data presented in this guide are intended to support the effective implementation of deuterated Pyrimethanil in various research applications, contributing to a better understanding of its environmental and biological impact.

References

- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. Inhibitors of amino acids biosynthesis as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. eurl-pesticides.eu [eurl-pesticides.eu]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Determination of Pyrimethanil Residue in Fruits using the QuEChERS Method coupled with LC-MS/MS

Abstract

This application note details a robust and efficient method for the determination of pyrimethanil residues in various fruit matrices. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides high sensitivity, accuracy, and throughput for the routine monitoring of pyrimethanil in fruits to ensure food safety and compliance with regulatory limits.

Introduction

Pyrimethanil is a broad-spectrum anilinopyrimidine fungicide used to control a variety of fungal pathogens on fruits and vegetables. Its widespread use necessitates a reliable analytical method for monitoring its residues in food commodities to protect consumer health. The QuEChERS method has become a popular sample preparation technique for multi-residue pesticide analysis in food due to its simplicity, speed, and low solvent consumption.[1] This note provides a detailed protocol for the extraction, cleanup, and quantification of pyrimethanil in fruits, along with performance data.

Experimental

Sample Preparation and Homogenization

Fruit samples (e.g., apples, peaches, lemons) were sourced from local markets. To ensure homogeneity, 500 g of each fruit sample was chopped and homogenized using a high-speed blender.[2]

QuEChERS Extraction

The extraction process was carried out using the official AOAC 2007.01 QuEChERS method.[3]

-

A 10 g or 15 g homogenized sample was weighed into a 50 mL centrifuge tube.[2][3]

-

10 mL or 15 mL of acetonitrile (with 1% acetic acid for some modifications) was added to the tube.[2][4]

-

The tube was sealed and shaken vigorously for 1 minute using a vortex mixer to ensure thorough mixing.[2]

-

A salt mixture containing 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate was added to the tube.[4][5]

-

The tube was immediately shaken for 1 minute to prevent the agglomeration of salts and then centrifuged at ≥3000 rpm for 5 minutes.[2][5]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

An aliquot of the upper acetonitrile layer was transferred to a 15 mL d-SPE tube.

-

The d-SPE tube contained anhydrous MgSO₄ to remove excess water, and primary secondary amine (PSA) to remove sugars, fatty acids, and other interferences. For some matrices, C18 is also included to remove non-polar interferences.[5]

-

The tube was vortexed for 30 seconds to 1 minute and then centrifuged for 5 minutes at ≥3000 rpm.[5]

-

The final cleaned extract was filtered through a 0.22 µm or 0.45 µm filter before LC-MS/MS analysis.[5]

LC-MS/MS Analysis

The analysis was performed using a liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[6][7]

-

LC Column: A C18 column (e.g., 100 mm x 2.1 mm, 3 µm) was used for chromatographic separation.[4]

-

Mobile Phase: A gradient of water with 5-10 mM ammonium formate and methanol or acetonitrile.[3][4]

-

Injection Volume: 10 µL.[4]

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) was used for quantification.

Results and Discussion

The QuEChERS method followed by LC-MS/MS analysis demonstrated excellent performance for the determination of pyrimethanil in various fruit matrices. The method was validated for linearity, accuracy (recoveries), precision (relative standard deviation - RSD), limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary

The following table summarizes the validation data for pyrimethanil in different fruit matrices.

| Fruit Matrix | Spiking Level (mg/kg) | Average Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Citation(s) |

| Apple | 0.002 - 2.0 | 81.5 - 107.3 | 1.5 - 13.9 | < 0.4 | < 1.5 | [6][7] |

| Peach | 0.002 - 2.0 | 81.5 - 107.3 | 1.5 - 13.9 | < 0.4 | < 1.5 | [6][7] |

| Apple | 0.01, 0.05 | 103, 102 | 8.04, 6.37 | 2.04 | 6.79 | [3] |

| Lemon | 0.0466 (real sample) | - | - | - | - | [8] |

Good linearity was achieved with correlation coefficients (R²) greater than 0.999 over the concentration range of 0.002 to 2 mg/kg.[6][7] The average recoveries for pyrimethanil in apple and peach at five spiking levels (0.002, 0.01, 0.05, 0.20, and 2.0 mg/kg) ranged from 81.5% to 107.3% with relative standard deviations between 1.5% and 13.9%.[6][7] The limits of detection (LODs) were below 0.4 μg/kg, and the limits of quantification (LOQs) did not exceed 1.5 μg/kg for all studied matrices in one study.[6][7] Another study on apples showed LOD and LOQ values of 2.04 µg/kg and 6.79 µg/kg, respectively.[3]

Experimental Workflow Diagram

References

- 1. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]

- 2. ikm.org.my [ikm.org.my]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. gcms.cz [gcms.cz]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous determination of pyrimethanil, cyprodinil, mepanipyrim and its metabolite in fresh and home-processed fruit and vegetables by a QuEChERS method coupled with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Determination of Pyrimethanil Residues in Grapes using QuEChERS Extraction and LC-MS/MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimethanil is an anilinopyrimidine fungicide widely used in agriculture to control gray mold (Botrytis cinerea) on fruits and vegetables, including grapes.[1][2] Due to its widespread use, monitoring pyrimethanil residues in grapes is crucial to ensure consumer safety and compliance with regulatory limits.[2][3] The European Union has set Maximum Residue Levels (MRLs) for pyrimethanil in table grapes.[4][5] This application note details a robust and sensitive analytical method for the quantification of pyrimethanil in grape samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by High-Performance Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) analysis.[1][4] The QuEChERS method is a widely adopted sample preparation technique for multi-residue pesticide analysis in agricultural products.[6][7]

Experimental Protocols

This section provides a detailed methodology for the analysis of pyrimethanil in grapes.

1. Sample Preparation (QuEChERS AOAC 2007.01 Method)

The QuEChERS method efficiently extracts and cleans up the sample for analysis.[8][9]

-

Homogenization: Homogenize a representative portion of the grape sample using a high-speed blender.[3]

-

Extraction:

-

Weigh 15 g of the homogenized grape sample into a 50 mL polypropylene centrifuge tube.[9]

-

Add 15 mL of acetonitrile (ACN) with 1% acetic acid.[9]

-

Vortex the tube for 1 minute.

-

Add the AOAC 2007.01 extraction salts (6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (CH₃COONa)).[3][9]

-

Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an 8 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 1200 mg of anhydrous MgSO₄ and 400 mg of Primary Secondary Amine (PSA).[9]

-

Vortex the tube for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Final Sample Preparation:

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[6]

-

The sample is now ready for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

The instrumental analysis is performed using a High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer.[4][5]

-

Chromatographic Conditions:

-

HPLC System: A standard UHPLC or HPLC system.[3]

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution using water with 5 mM ammonium formate (A) and methanol with 5 mM ammonium formate (B) is effective.[8]

-

Flow Rate: 0.40 mL/min.[8]

-

Injection Volume: 10 µL.[8]

-

Column Temperature: 35 °C.[8]

-

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.[3]

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Data Presentation

The following tables summarize the quantitative data for the analytical method.

Table 1: Method Validation Parameters for Pyrimethanil in Grapes

| Parameter | Result | Reference |

| Linearity (R²) | >0.99 | [6][8] |

| Recovery | 70-120% | [6][8] |

| Precision (RSD) | ≤20% | [8] |

| Limit of Detection (LOD) | 0.005 mg/kg | [10] |

| Limit of Quantification (LOQ) | 0.01 mg/kg | [4][5][10] |

Table 2: LC-MS/MS Parameters for Pyrimethanil Analysis

| Parameter | Setting | Reference |

| LC Parameters | ||

| Column | C18 Reversed-Phase | [6] |

| Mobile Phase A | Water + 5 mM Ammonium Formate | [8] |

| Mobile Phase B | Methanol + 5 mM Ammonium Formate | [8] |

| Flow Rate | 0.40 mL/min | [8] |

| Injection Volume | 10 µL | [8] |

| Column Temperature | 35 °C | [8] |

| MS Parameters | ||

| Ionization Mode | ESI Positive | [3] |

| Precursor Ion (m/z) | 199.1 | |

| Product Ion 1 (m/z) - Quantifier | 184.1 | |

| Product Ion 2 (m/z) - Qualifier | 106.1 | |

| Collision Energy | Optimized for the specific instrument |

Experimental Workflow Visualization

The following diagram illustrates the complete analytical workflow for the determination of Pyrimethanil in grapes.

Caption: Workflow for Pyrimethanil analysis in grapes.

The described method, utilizing QuEChERS extraction followed by LC-MS/MS analysis, provides a reliable and sensitive approach for the determination of pyrimethanil residues in grapes. The method exhibits excellent performance in terms of linearity, recovery, precision, and limits of detection and quantification, making it suitable for routine monitoring and regulatory compliance testing.[6][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Modern Analytical Methods for the Analysis of Pesticides in Grapes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. s4science.at [s4science.at]

- 4. Modification of the existing maximum residue levels for pyrimethanil in table grapes, garlic and honey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. fao.org [fao.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

LC-MS/MS parameters for Pyrimethanil-d5 detection

An Application Note for the Sensitive and Robust Quantification of Pyrimethanil in Complex Matrices using LC-MS/MS with a Stable Isotope-Labeled Internal Standard.

Introduction

Pyrimethanil is a broad-spectrum anilinopyrimidine fungicide widely used in agriculture to control diseases like grey mould on fruits, vegetables, and ornamental plants.[1][2] Its mechanism of action involves the inhibition of methionine biosynthesis in fungi.[1] Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for Pyrimethanil in various food commodities. Consequently, sensitive and reliable analytical methods are required for its accurate quantification to ensure food safety and compliance.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for pesticide residue analysis due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Pyrimethanil-d5, is crucial for achieving the highest level of accuracy and precision.[1][3] The SIL-IS co-elutes with the target analyte and experiences similar ionization effects in the mass spectrometer source, effectively compensating for matrix effects and variations in sample preparation and instrument response.[1]

This application note provides a comprehensive protocol for the detection and quantification of Pyrimethanil using this compound as an internal standard. It includes detailed LC-MS/MS parameters, a sample preparation workflow based on the QuEChERS method, and typical method performance data.

LC-MS/MS Method Parameters

The following parameters provide a robust starting point for the analysis of Pyrimethanil and its internal standard, this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Chromatographic Conditions

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are suitable for this analysis. A C18 stationary phase is recommended for optimal separation.

| Parameter | Recommended Condition |

| LC System | UHPLC/HPLC System |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, < 3 µm) |

| Mobile Phase A | Water with 10 mM Ammonium Formate & 0.1% Formic Acid[4] |

| Mobile Phase B | Methanol with 10 mM Ammonium Formate & 0.1% Formic Acid[4] |

| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to initial |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 - 50 °C[4] |

| Injection Volume | 1 - 5 µL |

Mass Spectrometry Conditions

Analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

| Parameter | Recommended Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500 - 550 °C |

| Capillary Voltage | 3.0 - 4.0 kV |

| Dwell Time | 50 - 100 ms |

| Gas | Nitrogen |

MRM Transitions

The precursor ion for this compound is [M+H]⁺ at m/z 205.1, reflecting the addition of five deuterium atoms to the parent molecule (MW ~199.25 g/mol ). Product ions and collision energies should be optimized empirically. The transitions for unlabeled Pyrimethanil are well-established.[5][6]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Pyrimethanil (Quantifier) | 200.1 | 107.1 | 50 | 20 |

| Pyrimethanil (Qualifier) | 200.1 | 82.0 | 50 | 35 |

| This compound (ISTD) | 205.1 | 112.1 | 50 | ~20 |

| This compound (ISTD) | 205.1 | 82.0 | 50 | ~35 |

*Note: Collision energies for this compound are suggested starting points and should be optimized on the specific instrument being used.

Experimental Protocols

Required Materials

-

Pyrimethanil and this compound analytical standards

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid and Ammonium formate

-

Magnesium sulfate (anhydrous)

-

Sodium chloride (NaCl)

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent

-

50 mL and 15 mL centrifuge tubes

-

High-speed centrifuge

-

Vortex mixer

Sample Preparation: Modified QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide analysis in food and environmental samples.[7][8][9]

-

Homogenization: Weigh 10-15 g of a homogenized sample (e.g., fruit puree, soil) into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.[7]

-

Internal Standard Spiking: Add an appropriate volume of this compound internal standard solution to all samples, blanks, and calibration standards.

-

Extraction: Add 10-15 mL of 1% acetic acid in acetonitrile to the tube. Cap and shake vigorously for 1 minute.

-

Salting-Out: Add a salt mixture, typically containing 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake for 1 minute. This step partitions the acetonitrile from the aqueous layer.

-

Centrifugation: Centrifuge the tubes at ≥3000 rcf for 5 minutes.

-

Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA. For samples with high fat content, C18 sorbent can also be included.

-

Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge for 5 minutes.

-

Analysis: Transfer the final cleaned extract into an autosampler vial for LC-MS/MS analysis.

Method Performance and Quantitative Data

The following table summarizes typical performance data for the analysis of Pyrimethanil using a SIL-IS, compiled from various studies.

| Parameter | Typical Value | Matrix Examples |

| Linearity Range | 0.5 - 500 µg/kg | Red Wine, Milk, Fruits[3][10] |

| Correlation Coefficient (R²) | > 0.995 | Red Wine, Milk[3][10] |

| Limit of Quantification (LOQ) | 0.6 - 10 µg/kg | Bivalve Mollusks, Red Wine[3][11] |

| Limit of Detection (LOD) | 0.2 - 5 µg/kg | Bivalve Mollusks, Red Wine[3][11] |

| Recovery (%) | 85 - 118% | Red Wine, Milk[3][10] |

| Precision (RSD %) | < 10% | Red Wine, Milk[3][10] |

Metabolism of Pyrimethanil

In plants and animals, Pyrimethanil is metabolized to a limited extent. The primary metabolic pathway involves the oxidation of the phenyl ring to form hydroxylated derivatives, which are then often conjugated with sulfate or glucuronic acid for excretion.[2][12][13] The parent compound, Pyrimethanil, typically remains the major residue component.[13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pyrimethanil | C12H13N3 | CID 91650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Determination of 18 pesticide residues in red wine by ultra high performance liquid chromatography-high resolution mass spectrometry with isotope dilution technique] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. pubs.usgs.gov [pubs.usgs.gov]

- 6. lcms.cz [lcms.cz]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. food-safety.com [food-safety.com]

- 9. lcms.cz [lcms.cz]

- 10. agilent.com [agilent.com]

- 11. fstjournal.com.br [fstjournal.com.br]

- 12. Biomarkers of Exposure to Pyrimethanil After Controlled Human Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fao.org [fao.org]

Application Notes: The Role of Pyrimethanil-d5 in Fungal Metabolism Research

References

- 1. fao.org [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimethanil - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of an UPLC-MS/MS Method for the Analysis of Mycotoxins in Rumen Fluid with and without Maize Silage Emphasizes the Importance of Using Matrix-Matched Calibration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C-13 internal standards for mycotoxins analysis: trend or necessity? | Engormix [en.engormix.com]

- 8. researchgate.net [researchgate.net]

- 9. fao.org [fao.org]

- 10. The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrimethanil Sensitivity and Resistance Mechanisms in Penicillium digitatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Overcoming matrix effects with Pyrimethanil-d5

Welcome to the technical support center for utilizing Pyrimethanil-d5 to overcome matrix effects in quantitative analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in mass spectrometry?

A: The matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] In mass spectrometry, especially with electrospray ionization (ESI), these interfering components can compete with the analyte for ionization, leading to a decreased signal (ion suppression), or in some cases, facilitate ionization, causing an increased signal (ion enhancement).[3][4][5] This phenomenon is a major source of error in quantitative analysis, particularly in complex matrices like plasma, urine, soil, or food extracts.[1]

Q2: Why is this compound considered an ideal internal standard for Pyrimethanil?

A: this compound is a stable isotope-labeled (SIL) internal standard for Pyrimethanil. SILs are the preferred choice for internal standards in LC-MS/MS assays for several reasons:[6][7]

-

Identical Physicochemical Properties: this compound has nearly identical chemical and physical properties to the unlabeled Pyrimethanil.[8][9] This means it behaves the same way during sample extraction, chromatography, and ionization.

-

Co-elution: It co-elutes perfectly with the native analyte (Pyrimethanil).

-

Compensation for Matrix Effects: Because it is affected by matrix interferences in the exact same manner as the analyte, any signal suppression or enhancement will affect both compounds equally.[10] The ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate correction and reliable quantification.[4]

-

Mass Difference: It is easily distinguished from the native analyte by its higher mass, due to the replacement of five hydrogen atoms with deuterium.[8]

Q3: How do I differentiate between low recovery and matrix effects?

A: These are two distinct issues that can both lead to poor results.[5]

-

Recovery refers to the efficiency of the sample preparation process, i.e., how much analyte is lost during steps like extraction and cleanup.[5]

-

Matrix Effect refers to the influence of matrix components on the ionization of the analyte in the mass spectrometer's source.[5]

You can quantitatively distinguish them by preparing three sets of samples:

-

Set A: Analyte in pure solvent (neat solution).

-

Set B: Blank matrix extract with the analyte added after extraction (post-extraction spike).

-

Set C: Blank matrix with the analyte added before extraction (pre-extraction spike).

The calculations are as follows:

-

Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100[1][3]

-

Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

-

Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100

A matrix effect value of 100% indicates no effect, <100% indicates suppression, and >100% indicates enhancement.[3]

Troubleshooting Guide

Issue: My quantitative results for Pyrimethanil are inconsistent and show high variability between samples.

Cause: This is a classic symptom of uncorrected matrix effects. Different samples, even of the same type (e.g., different batches of strawberries), can have varying levels of co-extractives, causing inconsistent ion suppression or enhancement.

Solution: Use this compound as an internal standard. It is added to every sample, standard, and blank at a constant concentration early in the sample preparation process. Because it experiences the same matrix effects as the native Pyrimethanil, the ratio of their peak areas will remain stable, correcting for the variability.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Pyrimethanil in Complex Matrices

This protocol is a general guideline based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, suitable for matrices like fruits, vegetables, and soil.[11][12]

-

Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of a known concentration of this compound solution (e.g., 1 µg/mL in acetonitrile) to all samples, calibration standards (matrix-matched), and blanks.

-

Hydration (for dry samples): If the matrix is dry (e.g., tea, soil), add 10 mL of purified water and vortex for 1 minute.[12]

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salt packet (commonly containing magnesium sulfate and sodium acetate).[13]

-

Cap the tube tightly and shake vigorously for 1 minute.

-

Centrifuge at >4,000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., PSA and C18).

-

Vortex for 1 minute and centrifuge at >4,000 rpm for 3 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

Protocol 2: LC-MS/MS Analysis and Data Processing

-

Chromatographic Separation:

-

Column: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 8 minutes).

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).[13][14]

-

MRM Transitions: Monitor at least two transitions for both Pyrimethanil and this compound. For example:

-

Pyrimethanil: Q1 -> Q3 (e.g., 200.1 -> 185.1 for quantification, 200.1 -> 104.1 for confirmation).

-

This compound: Q1 -> Q3 (e.g., 205.1 -> 190.1 for quantification).

-

-

-

Data Processing:

-

Integrate the peak areas for both the Pyrimethanil and this compound quantification transitions.

-

Calculate the Peak Area Ratio (PAR) = (Area of Pyrimethanil) / (Area of this compound).

-

Construct a calibration curve by plotting the PAR against the concentration of the calibration standards.

-

Determine the concentration of Pyrimethanil in the samples using the regression equation from the calibration curve.

-

Quantitative Data Summary

The following table provides representative data illustrating the effectiveness of using this compound to correct for matrix effects in various complex matrices. The values demonstrate how the uncorrected analyte area can vary significantly due to matrix-induced suppression, while the area ratio (corrected by the internal standard) provides a stable and accurate measure.

| Matrix Type | Analyte (Pyrimethanil) Peak Area (Uncorrected) | IS (this compound) Peak Area | Matrix Effect (%) (Calculated) | Peak Area Ratio (Analyte / IS) | Final Concentration Accuracy (%) |

| Solvent Standard | 1,000,000 | 1,050,000 | 100% (Reference) | 0.95 | 100% |

| Strawberry | 450,000 | 480,000 | 45% (Suppression) | 0.94 | 99% |

| Black Tea | 280,000 | 300,000 | 28% (Suppression) | 0.93 | 98% |

| Soil | 650,000 | 675,000 | 65% (Suppression) | 0.96 | 101% |

| Grape Juice | 1,250,000 | 1,300,000 | 125% (Enhancement) | 0.96 | 101% |

References

- 1. What is matrix effect and how is it quantified? [sciex.com]

- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. welch-us.com [welch-us.com]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. [PDF] "Stable Labeled Isotopes as Internal Standards: A Critical Review" | Semantic Scholar [semanticscholar.org]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. agilent.com [agilent.com]

- 13. agilent.com [agilent.com]

- 14. cdpr.ca.gov [cdpr.ca.gov]

Improving Pyrimethanil-d5 signal intensity in mass spectrometry

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity of Pyrimethanil-d5 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for low signal intensity of this compound?

Low signal intensity for this compound can stem from several factors, ranging from sample preparation to instrument settings. The most common causes include:

-

Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer's source.[1][2] This is a primary cause of signal variability and loss.

-